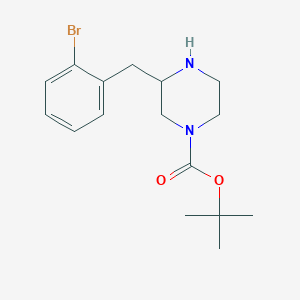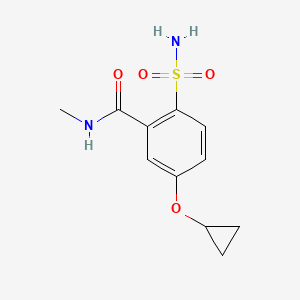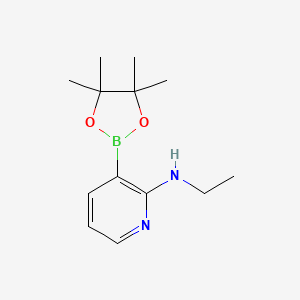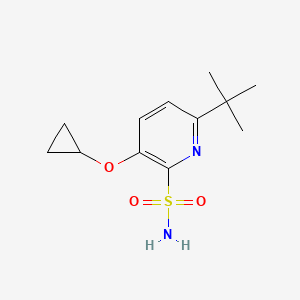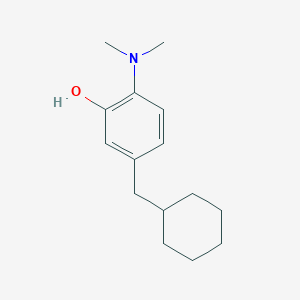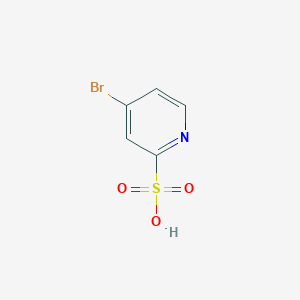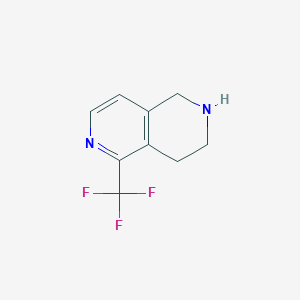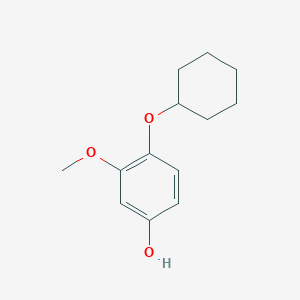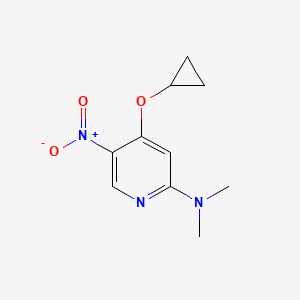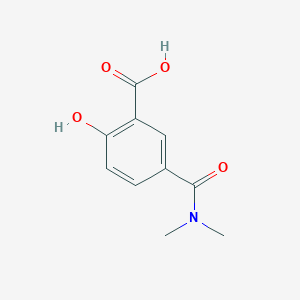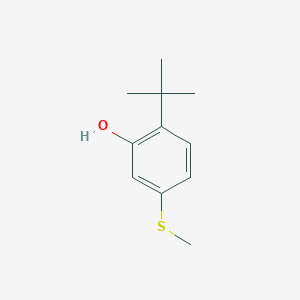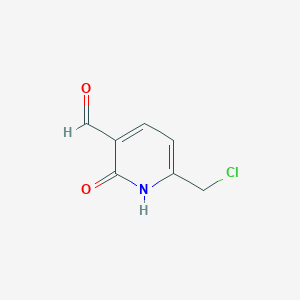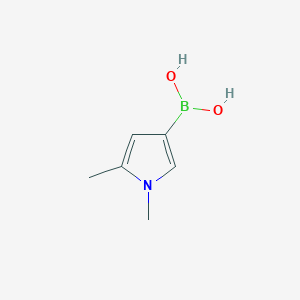
1,5-Dimethyl-pyrrol-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-pyrrol-3-ylboronic acid is an organoboron compound that features a pyrrole ring substituted with two methyl groups and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-pyrrol-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,5-dimethylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source such as propionic acid or hydrogenation at elevated temperatures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Coupled Products: From Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Hydroxylated Products: From oxidation reactions, converting the boronic acid group to a hydroxyl group.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-pyrrol-3-ylboronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in sensing applications and in the development of boron-containing drugs .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyrrole ring.
Pinacol Boronic Esters: Boronic esters that are more stable and often used in similar reactions.
Uniqueness
1,5-Dimethyl-pyrrol-3-ylboronic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .
Propiedades
Fórmula molecular |
C6H10BNO2 |
|---|---|
Peso molecular |
138.96 g/mol |
Nombre IUPAC |
(1,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4,9-10H,1-2H3 |
Clave InChI |
FBTBXQSEVBFWII-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C(=C1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



